molecular formula C15H12FNO4 B3609576 2-fluorobenzyl 2-methyl-3-nitrobenzoate

2-fluorobenzyl 2-methyl-3-nitrobenzoate

Cat. No.: B3609576
M. Wt: 289.26 g/mol
InChI Key: IPSGJEHDJUWSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorobenzyl 2-methyl-3-nitrobenzoate is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a benzyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzyl 2-methyl-3-nitrobenzoate typically involves the following steps:

  • Nitration: : The starting material, 2-methylbenzoic acid, undergoes nitration to introduce the nitro group at the 3-position, forming 2-methyl-3-nitrobenzoic acid.

  • Fluorination: : The nitrobenzoic acid is then fluorinated to introduce the fluorine atom at the 2-position, resulting in 2-fluorobenzyl 2-methyl-3-nitrobenzoic acid.

  • Esterification: : Finally, the carboxylic acid group is converted to an ester using an appropriate alcohol (e.g., methanol) and an acid catalyst, yielding this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzyl 2-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be oxidized to form a nitroso or nitrate group.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Common reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used to substitute the fluorine atom.

Major Products Formed

  • Oxidation: : Nitroso derivatives and nitrate esters.

  • Reduction: : Amines and amides.

  • Substitution: : Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-Fluorobenzyl 2-methyl-3-nitrobenzoate has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound may be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-fluorobenzyl 2-methyl-3-nitrobenzoate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom can influence the compound's reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

2-Fluorobenzyl 2-methyl-3-nitrobenzoate can be compared with other similar compounds, such as:

  • 2-Bromo-5-fluorobenzoic acid, methyl ester: : Both compounds contain halogen atoms and a benzyl group, but differ in their positions and types of halogens.

  • 2-Chlorobenzyl 2-methyl-3-nitrobenzoate: : Similar structure but with a chlorine atom instead of fluorine.

Properties

IUPAC Name

(2-fluorophenyl)methyl 2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-10-12(6-4-8-14(10)17(19)20)15(18)21-9-11-5-2-3-7-13(11)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSGJEHDJUWSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluorobenzyl 2-methyl-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
2-fluorobenzyl 2-methyl-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
2-fluorobenzyl 2-methyl-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
2-fluorobenzyl 2-methyl-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
2-fluorobenzyl 2-methyl-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
2-fluorobenzyl 2-methyl-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.